methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MAMP and is a derivative of pyrrole, which is a heterocyclic organic compound.
Mechanism Of Action
The mechanism of action of MAMP involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX enzymes, MAMP reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical And Physiological Effects
MAMP has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and anticancer properties. It has also been found to exhibit antioxidant and antibacterial properties. In addition, MAMP has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and damage to cells.
Advantages And Limitations For Lab Experiments
One of the major advantages of using MAMP in lab experiments is its relatively simple synthesis method. It is also a stable compound, which makes it easier to handle and store. However, one of the limitations of using MAMP is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of MAMP. One potential area of research is the development of novel MAMP derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential use of MAMP in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of MAMP in the development of new materials with unique properties is also an area of potential research.
Synthesis Methods
The synthesis of MAMP involves several steps, including the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with acetic anhydride, followed by the reaction with 2-methoxy-2-oxoethyl chloride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
MAMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, MAMP has been found to exhibit significant anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anticancer agent.
properties
IUPAC Name |
methyl 5-acetyloxy-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-6-10(12(16)18-4)8(5-9(15)17-3)11(13-6)19-7(2)14/h13H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWNASFQDAVRLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)OC(=O)C)CC(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379325 |
Source
|
Record name | methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate | |
CAS RN |
77978-85-9 |
Source
|
Record name | methyl 5-(acetyloxy)-4-(2-methoxy-2-oxoethyl)-2-methyl-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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